N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that features a urea linkage between a 1,3-benzodioxole moiety and a methoxy-methylphenyl group
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-6-15(22-3)14(8-11)20-18(21)19-12(2)13-5-7-16-17(9-13)24-10-23-16/h4-9,12H,10H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHTWUJCZBOAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-methoxy-5-methylphenylamine.
Formation of the Urea Linkage: The reaction between the amine group of 2-methoxy-5-methylphenylamine and an isocyanate derivative of 1,3-benzodioxole forms the urea linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst such as triethylamine to facilitate the reaction.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction to accommodate larger quantities.
Chemical Reactions Analysis
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it may inhibit certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets. For example, in anticancer studies, it may target microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea can be compared to other compounds with similar structures, such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound also features a 1,3-benzodioxole moiety but differs in its amine linkage and overall structure.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and are known for their diverse biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
